molecular formula C23H25NO4 B2938582 3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 2094186-05-5

3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

Cat. No. B2938582
CAS RN: 2094186-05-5
M. Wt: 379.456
InChI Key: WKVGPCFTQNTULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a research chemical with the CAS number 1219422-04-4 . It has a molecular formula of C23H25NO4 and a molecular weight of 379.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group attached to the alpha carbon of a propanoic acid. The alpha carbon is also attached to an amine group that is further connected to a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

This compound is primarily used in the synthesis of peptides. It serves as an amino acid derivative for the introduction of the cyclopentyl group into peptide chains. The 9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. It protects the amino group during the coupling of amino acids and is removed under mild basic conditions without affecting the rest of the peptide chain .

Drug Development

In drug development, this compound can be utilized to create novel drug molecules with the cyclopentyl moiety. This structural motif is often found in bioactive molecules and pharmaceuticals due to its non-planar conformation and ability to engage in hydrophobic interactions .

Material Science

The fluorenylmethyloxycarbonyl group is useful in material science for the modification of surfaces. It can be used to introduce amino groups onto polymer surfaces, which can then be used to attach other molecules or to change the surface properties of the material .

Proteomics

In proteomics, this compound can be used as a building block for the synthesis of labeled peptides. These peptides can be tagged with fluorescent groups or other markers, allowing for the detection and quantification of proteins in complex biological samples .

Molecular Probes

The compound’s ability to be modified makes it a candidate for the development of molecular probes. These probes can be designed to bind to specific proteins or DNA sequences, which can be used in various diagnostic applications .

Enzyme Inhibition Studies

Due to its structural complexity, this compound can be used to study enzyme-substrate interactions. It can act as an inhibitor for certain enzymes, helping to elucidate the binding sites and mechanisms of action .

Chemical Biology

In chemical biology, researchers can use this compound to explore the interaction between small molecules and biological systems. It can be incorporated into larger molecules to study their transport and metabolism within cells .

Agricultural Chemistry

Lastly, the cyclopentyl group can be useful in the design of agrochemicals. Its unique structure can be exploited to develop new pesticides or herbicides with improved efficacy and selectivity .

properties

IUPAC Name

3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVGPCFTQNTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

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